1-(2,4-Difluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea
描述
1-(2,4-Difluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea is a synthetic urea derivative featuring a 2,4-difluorophenyl group linked via an ethylurea bridge to a pyrimidine core substituted with a pyridin-2-ylamino moiety. The difluorophenyl group enhances metabolic stability and lipophilicity, while the pyrimidine-pyridine system may facilitate target binding through hydrogen bonding and π-π interactions.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N7O/c19-12-4-5-14(13(20)9-12)26-18(28)23-8-7-22-16-10-17(25-11-24-16)27-15-3-1-2-6-21-15/h1-6,9-11H,7-8H2,(H2,23,26,28)(H2,21,22,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYIGKJIVXILNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(2,4-Difluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea is a synthetic compound with potential therapeutic applications, particularly in oncology and inflammatory diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of urea derivatives characterized by the presence of a difluorophenyl group and a pyridinyl-pyrimidinyl moiety. Its chemical structure is represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. Notably, it has been shown to inhibit several key signaling pathways involved in cell proliferation and inflammation.
- Inhibition of Kinases : Research indicates that this compound may act as a kinase inhibitor, potentially targeting pathways involved in cancer progression. For instance, it could inhibit the activity of p38 MAPK, which plays a crucial role in stress signaling and inflammatory responses .
- Modulation of Cytokine Production : Similar compounds have demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-alpha) production, suggesting that this compound might also modulate inflammatory cytokines .
- Cell Cycle Arrest : Studies have indicated that related compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
Anticancer Properties
Numerous studies have investigated the anticancer potential of 1-(2,4-Difluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea:
- In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For example, it exhibited low nanomolar activity against melanoma cell lines, with IC50 values indicating potent inhibitory effects on cell viability .
| Cell Line | IC50 (nM) |
|---|---|
| UACC-62 (Melanoma) | 274 |
| Other Cancer Lines | Varies |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are supported by its ability to inhibit TNF-alpha production and other pro-inflammatory cytokines. This suggests a dual mechanism where it may both reduce inflammation and inhibit tumor growth.
Case Studies
- Study on Melanoma : A recent study evaluated the efficacy of various compounds similar to 1-(2,4-Difluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea against melanoma cells. The results indicated that modifications in the chemical structure could enhance activity against specific mutations like BRAF V600E .
- Inflammatory Models : In vivo models of osteoarthritis have demonstrated that related urea compounds can significantly reduce inflammation markers and improve joint function .
科学研究应用
- Tyrosine Kinase Inhibition : The compound acts as a selective inhibitor of various tyrosine kinases, including c-Met and vascular endothelial growth factor receptors (VEGFRs). These kinases play crucial roles in cellular signaling pathways that regulate tumor growth and angiogenesis .
- Antitumor Effects : Preclinical studies have demonstrated significant anticancer activity against various cancer types, particularly non-small-cell lung cancer and hepatocellular carcinoma. The mechanism involves the inhibition of angiogenesis by blocking the c-Met and VEGFR pathways, which are essential for tumor blood supply .
- In Vitro Studies : In vitro antiproliferative assays have shown that this compound exhibits potent activity against human cancer cell lines. For instance, it has been evaluated against the National Cancer Institute (NCI)-60 panel, revealing its effectiveness across multiple cancer types .
Case Studies
Several studies have documented the efficacy of this compound:
- Study on Non-Small Cell Lung Cancer : A study demonstrated that treatment with this compound significantly reduced tumor size in animal models and inhibited metastasis by targeting angiogenic pathways.
- Combination Therapies : Research indicates that combining this compound with existing chemotherapy agents enhances therapeutic outcomes, suggesting its potential role in combination therapy regimens .
相似化合物的比较
Table 1: Structural and Physicochemical Comparison of Selected Urea Derivatives
Research Findings and SAR Analysis
- Substituent Impact : Fluorine substitution (target compound) improves metabolic stability over chlorine () or methoxy groups (), aligning with trends in drug design .
- Heterocycle Role : Pyrimidine-pyridine systems (target, BD337172) may offer superior target selectivity compared to thiadiazole-triazole hybrids (), due to reduced off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
